
4-Dimethylamino-1,6-naphthyridine
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Overview
Description
4-Dimethylamino-1,6-naphthyridine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
4-Dimethylamino-1,6-naphthyridine and its derivatives have been investigated for their potential therapeutic effects. Notably, these compounds exhibit a range of biological activities including:
- Antiviral Properties : Research indicates that naphthyridine derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, certain 1,6-naphthyridin-4(6H)-one derivatives have shown efficacy against hepatitis C virus (HCV) .
- Anticancer Activity : The compound has been identified as a MET kinase inhibitor, which is crucial in the development of targeted cancer therapies. Studies have demonstrated that this compound derivatives can effectively inhibit tumor cell growth .
- Neuroprotective Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may act by modulating pathways involved in neuronal survival and inflammation .
Case Study: MET Kinase Inhibition
A study demonstrated the synthesis of several 1,6-naphthyridin-4-one derivatives using Grignard reagents, which showed promising results as MET kinase inhibitors. This method facilitated the production of compounds on a large scale (up to 100 g), indicating practical applicability for drug development .
Materials Science Applications
In materials science, this compound is utilized for its optical properties:
- Fluorescent Probes : The compound exhibits strong fluorescent characteristics, making it suitable for use in detecting biomolecules such as thiols and guanosine monophosphate (GMP). Its solvatochromic and acidochromic properties allow it to function effectively in various environments .
- Organic Light Emitting Diodes (OLEDs) : The fluorescent nature of this compound has led to its exploration in organic electronics, particularly in the development of OLEDs where efficient light emission is crucial .
Data Table: Optical Properties of Naphthyridine Derivatives
Property | Value | Application |
---|---|---|
Quantum Yield | High | Fluorescent probes |
Stokes Shift | Large | OLED technology |
Solvatochromism | Present | Environmental sensing |
Synthesis and Derivative Development
The synthesis of this compound involves several methodologies that enable the generation of various derivatives with enhanced biological activities:
- Grignard Reaction : A robust method that allows for the introduction of different substituents at the naphthyridine core. This approach has been successfully scaled up for preclinical studies .
- Condensation Reactions : These reactions are pivotal in forming new derivatives that can exhibit improved efficacy against specific targets like kinases or viral proteins .
Case Study: Synthesis Methodologies
Research highlighted the successful synthesis of multiple 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through a condensation reaction involving 4-amino-2-chloronicotinonitrile. This method yielded compounds with significant potential as antitumor agents .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,N-dimethyl-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-4-6-12-9-3-5-11-7-8(9)10/h3-7H,1-2H3 |
InChI Key |
BVIROGXYGCFCFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=NC=CC2=NC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.